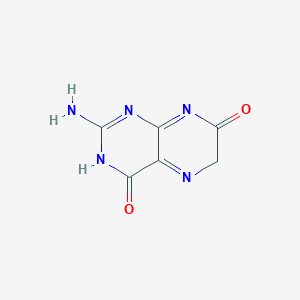

2-Aminopteridine-4,7(1H,6H)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33239-47-3 |

|---|---|

Molecular Formula |

C6H5N5O2 |

Molecular Weight |

179.14 g/mol |

IUPAC Name |

2-amino-3,6-dihydropteridine-4,7-dione |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H2,(H3,7,9,10,11,12,13) |

InChI Key |

RIHBTWJHMHGKMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C2C(=N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminopteridine 4,7 1h,6h Dione

De Novo Synthetic Pathways for Pteridine-Dione Architectures

The construction of the fundamental pteridine-dione framework from acyclic or simpler cyclic precursors is a cornerstone of its chemistry. These de novo syntheses provide access to the core structure, upon which further modifications can be built.

Cyclocondensation Reaction Approaches in Pteridine-Dione Formation

Cyclocondensation reactions represent a classical and effective method for assembling the bicyclic pteridine (B1203161) system. These reactions typically involve the sequential or one-pot condensation of a suitably substituted pyrimidine (B1678525) with a two-carbon component. A common strategy begins with a diaminopyrimidine derivative which undergoes condensation with a 1,2-dicarbonyl compound or its equivalent.

One notable approach is the Timmis reaction, which offers a regioselective pathway to pteridine synthesis. mdpi.com This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or ester. mdpi.com The reaction proceeds under basic conditions, initiating with a condensation between the amino group of the pyrimidine and a carbonyl moiety of the reaction partner. mdpi.com A subsequent condensation between the 5-nitroso group and the methylene carbon directs the cyclization, affording a specific regioisomer and avoiding the formation of product mixtures that can occur with other methods. mdpi.com

Another pathway involves the condensation of amino-substituted heterocycles with reagents like ethoxycarbonylisothiocyanate to form a thiourea (B124793) derivative. mdpi.com This intermediate can then be activated to facilitate the cyclization and complete the pteridine ring system. mdpi.com

Exploration of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govresearchgate.net While specific MCRs for 2-Aminopteridine-4,7(1H,6H)-dione are not extensively detailed in the provided literature, the principles of MCRs are widely applied to the synthesis of various nitrogen-containing heterocycles, suggesting their potential applicability. nih.govresearchgate.netbeilstein-journals.orgnih.gov

For instance, the synthesis of substituted pyridines can be achieved through a one-pot multicomponent condensation of aromatic aldehydes, malononitrile, and primary amines. researchgate.net Similarly, 2-aminopyrroles are accessible via MCRs involving aldehydes, N-(sulfonamido)-acetophenones, and activated methylene compounds. nih.gov These strategies often involve a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization/oxidation, to build the heterocyclic core. nih.gov The development of analogous MCRs for pteridine-diones could offer a streamlined and diversity-oriented approach to a library of analogues.

Regioselective Synthesis Techniques for this compound and its Analogues

Achieving regioselectivity is a critical challenge in the synthesis of substituted pteridines, as the unsymmetrical nature of the pyrimidine precursor can lead to isomeric products. The Timmis reaction, as mentioned previously, is a prime example of a regioselective method where the specific reactivity of the 5-nitroso group guides the cyclization to yield a single, predictable product. mdpi.com

The choice of precursors and reaction conditions is paramount in controlling the regiochemical outcome. For example, constructing the pteridine system by first forming the pyrazine (B50134) ring onto a pre-functionalized pyrimidine can offer better regiocontrol compared to building the pyrimidine ring onto a pyrazine. The strategic placement of activating and directing groups on the starting materials is essential for guiding the bond-forming events to the desired positions. The development of novel synthetic methods in confined media, such as eutectogels, has also been shown to promote regioselectivity in the synthesis of other complex heterocyclic systems. rsc.org

Derivatization and Functionalization Strategies Applied to the Pteridine-Dione Scaffold

Once the this compound core is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions. These modifications allow for the fine-tuning of its properties and the introduction of new chemical handles for further elaboration.

N-Alkylation and O-Alkylation Modifications on the Pteridine-Dione Ring

The pteridine-dione scaffold possesses multiple nitrogen and oxygen atoms that can potentially undergo alkylation. The regioselectivity of N- versus O-alkylation is often a significant challenge and is highly dependent on the reaction conditions. nih.gov In related heterocyclic systems like 2-pyridones, alkylation of the alkali metal salt in a polar aprotic solvent such as DMF tends to favor N-alkylation, whereas using a silver salt in a non-polar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

In the synthesis of pteridine dione (B5365651) and trione (B1666649) derivatives, N-alkylation has been demonstrated as a key step. nih.gov For example, a commercially available chlorouracil derivative was alkylated with isobutyl iodide, yielding a mixture of N- and O-alkylated products. nih.gov Following a subsequent nitration step, the desired N-alkylated regioisomer could be isolated. nih.gov The choice of the alkylating agent, base, and solvent system is crucial in directing the outcome of these modifications.

Table 1: Regioselectivity in Alkylation of Heterocyclic Scaffolds This table is based on analogous reactions and principles, as direct comparative data for this compound was not available in the provided search results.

| Heterocycle Type | Alkylating Agent | Base/Solvent | Predominant Product | Reference |

|---|---|---|---|---|

| 2-Pyridone | Alkyl Halide | Alkali Salt / DMF | N-Alkylation | nih.gov |

| 2-Pyridone | Alkyl Halide | Silver Salt / Benzene | O-Alkylation | nih.gov |

| 6-Chlorouracil Derivative | Isobutyl Iodide | Not Specified | 5:1 Mixture (N-/O-) | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions for Scaffold Diversification

Halogenation of the pteridine scaffold introduces a versatile functional handle that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal-catalyzed cross-coupling. Selective halogenation at specific positions, such as C6, is crucial for targeted synthesis. mdpi.com

Once a halogenated pteridine is obtained, it can be subjected to various cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a common method for introducing alkynyl groups. mdpi.com For instance, 6-chloropterin has been utilized in Sonogashira couplings with various terminal alkynes to synthesize precursors to complex natural products. mdpi.com

Another strategy involves converting a hydroxyl group (or keto-enol tautomer) into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. In the synthesis of pteridine-2,4,6-trione derivatives, the 6-oxo group was converted to a 6-triflate, which then served as the electrophilic partner in subsequent coupling reactions. nih.gov This approach was used to couple the pteridine core with a protected naphthylalanine derivative. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Pteridine-Related Scaffolds

| Pteridine Substrate | Coupling Partner | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| 6-Chloropterin | Terminal Alkyne | Sonogashira Coupling | Pd(II) catalyst | 6-Alkynylpterin | mdpi.com |

| Pteridine-6-triflate | Protected Naphthylalanine | Suzuki-type or other Pd-catalyzed coupling | Not Specified | 6-Aryl-pteridine | nih.gov |

| Pteridine-6-triflate | Pent-4-yn-1-ol | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 6-Alkynyl-pteridine | nih.gov |

Introduction of Diverse Functional Groups for Enhanced Chemical Space Exploration

The pteridine core, particularly the this compound structure, offers multiple sites for chemical modification, enabling the systematic exploration of chemical space. The introduction of a wide array of functional groups is crucial for tuning the molecule's physicochemical properties and for conducting comprehensive structure-activity relationship (SAR) studies in various research contexts.

Methodologies for functionalization often involve the condensation of a suitably substituted pyrimidine with a partner reactant. A common and effective strategy is the cyclization of an appropriately substituted 4,5-diaminopyrimidine (B145471) with a C2-synthon. The diversity of the final pteridine derivative is therefore dictated by the substituents present on both the pyrimidine precursor and the cyclizing agent.

Solid-phase synthesis has emerged as a powerful technique for generating libraries of pteridinone analogues. nih.gov This approach allows for the efficient and rapid assembly of diverse structures. For instance, a versatile building block like 4,6-dichloro-5-nitropyrimidine (B16160) can be anchored to a resin and subsequently reacted with various amines to introduce diversity at what will become the N-8 position and other parts of the pteridine system. nih.gov The nitro group can then be reduced to an amine, followed by cyclization to form the pteridine ring. This solid-phase approach facilitates purification and allows for the construction of a library of analogues for research purposes. nih.gov

The following table summarizes the types of building blocks that can be used to introduce functional diversity in the synthesis of pteridinone scaffolds, based on established synthetic strategies. nih.gov

| Position for Functionalization | Building Block/Reagent Class | Resulting Functional Group | Synthetic Approach |

|---|---|---|---|

| N-8 and C-6 side chain | α-Amino esters | Substituted alkyl/aryl groups | Cyclocondensation with diaminopyrimidines |

| N-1 | Substituted amines (R-NH2) | Alkyl, Aryl, Heteroaryl | Reaction with a resin-bound nitropyrimidine intermediate nih.gov |

| C-2 | Substituted guanidines | Varied amino substituents | Initial pyrimidine synthesis |

| C-6 | α-Dicarbonyl compounds | Alkyl, Aryl groups | Condensation with 5,6-diaminopyrimidines researchgate.net |

The regioselectivity of these condensation reactions is a critical aspect. For example, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) can yield either the 7-methyl or the 6-methyl derivative depending on the reaction conditions, such as the presence of hydrazine. researchgate.net Such control over regiochemistry is essential for targeted synthesis and the unambiguous exploration of chemical space.

Principles of Sustainable Chemistry in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pteridine derivatives is an area of growing importance, aiming to reduce environmental impact while improving efficiency. rasayanjournal.co.in These principles are being applied to minimize waste, avoid hazardous substances, and reduce energy consumption.

Several greener alternatives to conventional synthetic methods have been developed for heterocyclic compounds, which are applicable to the synthesis of the this compound scaffold. rasayanjournal.co.in These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various pyrimidine and pyrazine derivatives, which are precursors to pteridines. acs.org

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a final product that contains portions of all the initial reactants. rasayanjournal.co.innih.gov This approach enhances atom economy and procedural efficiency by reducing the number of synthetic steps and purification processes. The synthesis of aminopyridines, for example, has been achieved via a three-component reaction under solvent-free conditions, a strategy that could be adapted for pteridine precursors. nih.gov

Solvent-Free and Alternative Solvents: Conducting reactions under neat (solvent-free) conditions minimizes the use and waste of often hazardous organic solvents. rasayanjournal.co.inresearchgate.net When a solvent is necessary, the use of "green solvents" like water or ionic liquids is preferred. rasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts, including organocatalysts and nanocatalysts, can improve reaction rates and selectivity under milder conditions. researchgate.netnih.gov For instance, guanidine (B92328) hydrochloride has been used as a mild and effective organocatalyst for the synthesis of substituted aminopyridines. researchgate.net

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the practicality of chemical synthesis. Enzymes can offer high stereospecificity under environmentally benign conditions. nih.gov For example, the enantiomerically pure (S)-3-aminopiperidine-2,6-dione, a related heterocyclic dione, has been prepared using an engineered enzyme, showcasing the potential of biocatalysis in generating chiral building blocks for complex molecules. nih.gov

The following table outlines key sustainable chemistry principles and their application in the synthesis of pteridine-related heterocycles.

| Sustainable Chemistry Principle | Application/Technique | Advantages | Reference |

|---|---|---|---|

| Waste Prevention | Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps. | rasayanjournal.co.in |

| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, higher yields. | rasayanjournal.co.in |

| Safer Solvents & Auxiliaries | Solvent-free reactions or use of ionic liquids/water. | Reduced environmental impact, simplified workup. | rasayanjournal.co.in |

| Catalysis | Use of recyclable organo- or nanocatalysts. | High efficiency, mild conditions, reusability. | researchgate.netnih.gov |

| Use of Renewable Feedstocks | Biocatalysis / Chemoenzymatic synthesis | High selectivity, environmentally friendly conditions. | nih.gov |

By embracing these sustainable methodologies, the synthesis of this compound and its derivatives can be achieved in a more economically and environmentally responsible manner.

Chemical Reactivity and Mechanistic Studies of 2 Aminopteridine 4,7 1h,6h Dione Derivatives

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the pteridine (B1203161) nucleus is characterized by a general susceptibility to nucleophilic attack and a comparative resistance to electrophilic substitution, a consequence of the electron-withdrawing nature of the four nitrogen atoms. nih.gov The presence of an amino group at the C-2 position and two oxo groups at the C-4 and C-7 positions in 2-Aminopteridine-4,7(1H,6H)-dione significantly modulates this inherent reactivity.

The fused pteridine nucleus readily undergoes nucleophilic additions with reagents such as water, alcohols, and amines, with the primary sites of attack being the C-4 and C-7 positions. orientjchem.org For instance, the addition of water can lead to the formation of covalent hydrates. orientjchem.org The pyrimidine (B1678525) ring of the pteridine system is electron-deficient and can be susceptible to cleavage under acidic or alkaline conditions. orientjchem.org

Conversely, electrophilic aromatic substitution on the pteridine ring is generally challenging due to its electron-deficient character. researchgate.net However, the introduction of electron-donating groups can facilitate such reactions. researchgate.net In the case of this compound, the C-2 amino group is electron-donating, which would be expected to activate the ring towards electrophiles. In contrast, the C-4 and C-7 oxo groups are electron-withdrawing, deactivating the ring towards electrophilic attack but simultaneously increasing its susceptibility to nucleophilic attack.

The table below summarizes the expected reactivity of the this compound nucleus at various positions.

| Position | Reactivity Type | Influence of Substituents |

| C-2 | Electrophilic Attack | Activated by the amino group. |

| C-4 | Nucleophilic Attack | Activated by the oxo group and the ring nitrogens. |

| C-6 | Electrophilic/Nucleophilic | Reactivity is influenced by substituents at other positions. |

| C-7 | Nucleophilic Attack | Activated by the oxo group and the ring nitrogens. |

Investigation of Oxidation-Reduction Chemistry Within the Pteridine Nucleus

The redox behavior of the pteridine nucleus is a cornerstone of its chemical and biological activity. Pteridine derivatives can exist in various oxidation states, including fully aromatic, dihydro, and tetrahydro forms, with their interconversion being crucial in many biological processes. nih.govnih.gov

Pteridine derivatives are susceptible to oxidation. For example, treatment with hydrogen peroxide or molecular oxygen in the presence of a platinum catalyst can lead to oxidized products. orientjchem.org Tetrahydropteridine derivatives, in particular, are highly prone to oxidation. orientjchem.org The presence of electron-withdrawing groups on the ring can facilitate the isolation of these otherwise reactive species. orientjchem.org

The reduction of the pteridine ring can be accomplished through various chemical and catalytic methods. Reagents such as sodium borohydride (B1222165) and sodium dithionite (B78146) are effective for the chemical reduction of pteridines. anu.edu.au Catalytic hydrogenation over palladium or platinum catalysts is also a common method for pteridine reduction. anu.edu.au Depending on the specific pteridine derivative and the reaction conditions, either dihydro or tetrahydro products can be obtained. anu.edu.au For instance, hydroxypteridines lacking a hydroxyl group in the pyrazine (B50134) ring tend to yield tetrahydropteridines, whereas those with a hydroxyl group in the pyrazine ring typically form dihydropteridines upon reduction. anu.edu.au

The following table outlines common reagents and the expected products for the oxidation and reduction of the pteridine nucleus.

| Reaction Type | Reagent | Expected Product |

| Oxidation | Hydrogen Peroxide, Molecular Oxygen/Pt | Oxidized Pteridine Derivatives |

| Reduction | Sodium Borohydride, Sodium Dithionite | Dihydro- or Tetrahydropteridine Derivatives |

| Catalytic Reduction | H2/Pd, H2/Pt | Dihydro- or Tetrahydropteridine Derivatives |

Photochemical Reactivity and Excited State Dynamics Investigations

Pteridine derivatives are known for their rich and varied photochemical behavior. conicet.gov.arresearchgate.net Many pteridines are fluorescent and can act as photosensitizers, initiating chemical reactions upon absorption of light, typically in the UV-A range. mdpi.commdpi.com

Upon photoexcitation, pteridines can participate in photosensitized oxidation of various biomolecules. These reactions can proceed through two primary mechanisms: a Type I mechanism, which involves direct electron transfer between the excited pteridine and a substrate, or a Type II mechanism, which involves the generation of singlet oxygen by the excited pteridine, which then oxidizes the substrate. conicet.gov.ar The specific mechanism that predominates is dependent on the nature of the pteridine derivative and the substrate.

The excited state dynamics of pteridines have been the subject of numerous investigations. mdpi.com The photochemical properties, including absorption and emission wavelengths, are influenced by the substituents on the pteridine ring. nih.gov The photochemistry of pteridine N-oxides has also been explored, revealing further pathways for photochemical transformations. acs.org

The table below provides a summary of the key photochemical properties of pteridine derivatives.

| Property | Description |

| Photoexcitation | Absorb UV-A radiation, leading to excited singlet and triplet states. |

| Photosensitization | Can initiate oxidation of other molecules via Type I (electron transfer) or Type II (singlet oxygen) mechanisms. conicet.gov.ar |

| Fluorescence | Many pteridine derivatives exhibit fluorescence, a property that is sensitive to their substitution pattern and environment. mdpi.commdpi.com |

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of heterocyclic scaffolds, including the pteridine nucleus. mdpi.commdpi-res.comrsc.org These reactions enable the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a vast array of substituted pteridine derivatives. rhhz.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are particularly well-suited for the modification of pteridines. mdpi.commdpi.commdpi-res.com These reactions typically involve the coupling of a halogenated or otherwise activated pteridine with a suitable coupling partner, such as a boronic acid, a terminal alkyne, or an amine.

While specific examples of transition metal-catalyzed reactions on this compound are not extensively reported, the general principles of such transformations can be applied. For these reactions to be feasible, a derivative of this compound bearing a suitable leaving group, such as a halogen atom (Cl, Br, I) or a triflate group, at one of the ring carbon atoms would be required.

The table below illustrates the potential for various transition metal-catalyzed cross-coupling reactions on a hypothetical halo-substituted this compound.

| Reaction Name | Catalyst | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron Reagent | C-C |

| Sonogashira Coupling | Palladium/Copper Complex | Terminal Alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium Complex | Amine | C-N |

| Stille Coupling | Palladium Complex | Organostannane Reagent | C-C |

| Heck Coupling | Palladium Complex | Alkene | C-C (alkenyl) |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-Aminopteridine-4,7(1H,6H)-dione is not extensively reported in publicly available literature, its structure can be definitively elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural complexity of this compound, featuring multiple nitrogen atoms, tautomeric possibilities (amide vs. iminol), and distinct proton and carbon environments, necessitates the use of advanced NMR techniques. koreascience.kr

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the C6 methylene (B1212753) group and the N-H protons of the amine and amide groups. The chemical shifts of these protons would provide initial information about their electronic environment. acs.orgyoutube.com The ¹³C NMR spectrum would reveal signals for the two carbonyl carbons (C4 and C7), the sp² carbons of the pteridine (B1203161) core, and the sp³ carbon at the C6 position.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be expected between the geminal protons of the CH₂ group at the C6 position, if they are diastereotopic. It would also help to confirm couplings between N-H protons and adjacent C-H protons under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. cas.orgdb-thueringen.de It would provide unambiguous one-bond correlations, for instance, linking the methylene protons to the C6 carbon. This is crucial for assigning the signals in both the ¹H and ¹³C spectra. Protons attached to nitrogen, such as those of the amine and amide groups, would not show a correlation in a standard ¹H-¹³C HSQC, which helps in their identification. cas.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful tool for piecing together the molecular skeleton. cas.org Key HMBC correlations would be expected from the C6 methylene protons to the carbonyl carbon at C7 and the bridgehead carbon C8a. Correlations from the N-H protons to nearby carbons would definitively establish the tautomeric form and the connectivity across the pyrimidine (B1678525) and pyrazine (B50134) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule.

Table 1: Expected NMR Data for Structural Elucidation of this compound

| Technique | Expected Key Information | Structural Significance |

|---|---|---|

| ¹H NMR | Chemical shifts of CH₂ and N-H protons. | Provides initial information on proton environments. |

| ¹³C NMR | Chemical shifts for C=O, C=N, and CH₂ carbons. | Identifies all unique carbon environments. |

| COSY | Correlation between geminal CH₂ protons. | Confirms proton-proton (J-coupling) networks. |

| HSQC | Correlation between CH₂ protons and the C6 carbon. | Assigns protons to their directly attached carbons. db-thueringen.de |

| HMBC | Correlations from C6-H to C7 and C8a; from N-H protons to adjacent carbons. | Establishes the connectivity of the entire molecular framework. cas.org |

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₆H₅N₅O₂), the theoretical monoisotopic mass is 179.0443 Da. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretical value to confirm the elemental composition with high confidence. mdpi.comresearchgate.net

Table 2: HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₅N₅O₂ |

| Theoretical Monoisotopic Mass | 179.0443 Da |

| Expected Ion (Positive ESI) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 180.0521 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For pteridine derivatives, fragmentation often involves the cleavage of the heterocyclic rings. acs.orgchim.lu Expected fragmentation pathways for this compound would include the neutral loss of carbon monoxide (CO), isocyanic acid (HNCO), and hydrogen cyanide (HCN) from the pyrimidine and pyrazine rings. Analyzing these fragments helps to confirm the presence and arrangement of the carbonyl and amine functionalities within the pteridine core. researchgate.netacs.org

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. db-thueringen.descispace.com The presence of amide and amine groups would result in distinct N-H stretching vibrations. The two carbonyl groups would also give rise to strong C=O stretching absorptions. The aromatic-like C=C and C=N bonds of the heterocyclic core would also have characteristic signals in the fingerprint region. Comparing the observed frequencies to established correlation charts confirms the presence of these key structural components. nih.govspectroscopyonline.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| N-H Stretching (Amine & Amide) | 3100 - 3500 | -NH₂ and -NH- groups |

| C-H Stretching (Methylene) | 2850 - 2960 | -CH₂- group |

| C=O Stretching (Amide) | 1650 - 1750 | C4=O and C7=O groups |

| N-H Bending (Amine) | 1590 - 1650 | -NH₂ group |

| C=N and C=C Stretching | 1400 - 1600 | Pteridine ring system |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

While extensive dedicated Raman studies on this compound are not widely published, research on its derivatives, such as 6,7-Dimethyl-8-ribityllumazine, provides valuable analogous data. Studies combining infrared (IR) spectroscopy with density functional theory (DFT) calculations have been used to analyze the vibrational absorption bands of lumazine (B192210) derivatives. researchgate.net For 6,7-Dimethyl-8-ribityllumazine, characteristic vibrational bands are observed between 1300 and 1750 cm⁻¹ in its electronic ground state, with the two carbonyl bands being of particular importance for structural assignment. researchgate.net

Normal-mode calculations confirm that a good agreement between experimental and calculated spectra is achieved when models explicitly account for the first solvation shell, highlighting the necessity of considering hydrogen bonding in strongly polar molecular systems like lumazines. researchgate.net The vibrational spectrum, whether obtained via Raman or IR spectroscopy, serves as a distinct fingerprint of the molecule's structural and conformational state. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been instrumental in elucidating the solid-state structure of various lumazine derivatives, primarily through the analysis of lumazine synthase enzymes, which catalyze the formation of 6,7-dimethyl-8-ribityllumazine. rcsb.orgnih.govacs.org

Crystal structures of lumazine synthase from various organisms, including Bacillus subtilis, Brucella abortus, and Mycobacterium tuberculosis, have been solved at high resolution, often in complex with substrate analogues or inhibitors. rcsb.orgnih.govacs.org These studies provide precise coordinates of the atoms within the lumazine derivative when bound to the enzyme's active site.

For instance, the crystal structure of lumazine synthase from Mycobacterium tuberculosis was determined in complex with purinetrione inhibitors, revealing a pentameric structure. acs.org The analysis of reconstituted, icosahedral beta-subunit capsids of the Bacillus subtilis lumazine synthase/riboflavin (B1680620) synthase complex with a bound substrate analogue inhibitor was refined to a 2.4 Å resolution. nih.gov This detailed structural model included the precise location of 154 amino acid residues, the inhibitor molecule, 58 water molecules, and one phosphate (B84403) ion per subunit. nih.gov

Similarly, high-resolution crystal structures of the lumazine protein (LumP) from Photobacterium kishitanii have been determined in complexes with 6,7-dimethyl-8-(1′-d-ribityl)lumazine (DMRL) and its analogues, riboflavin and flavin mononucleotide. nih.gov These structures, resolved to as high as 1.42 Å, show the lumazine derivative fitting into a narrow cavity in the N-terminal domain of the protein. nih.gov

The data obtained from these crystallographic studies are crucial for understanding the stereochemical and electronic properties of the lumazine core structure in its solid state.

Table 1: Selected X-ray Crystallography Data for Lumazine Derivatives in Protein Complexes

| Protein Complex | Ligand/Derivative | Resolution (Å) | Space Group | Key Findings | Reference |

| Lumazine Synthase from Mycobacterium tuberculosis | Purinetrione Inhibitor (TS-44) | 2.0 | C2 | The enzyme is a pentamer. The structure was solved by molecular replacement. The final R-factor was 14.7%. | acs.orgscispace.com |

| Lumazine Synthase from Mycobacterium tuberculosis | Purinetrione Inhibitor (TS-70) | 2.3 | C2 | The final model consists of 5 protein subunits and 5 inhibitor molecules. The final R-cryst value is 17.4%. | acs.org |

| Lumazine Synthase/Riboflavin Synthase from Bacillus subtilis (beta-subunits) | Substrate Analogue Inhibitor | 2.4 | Monoclinic | The refined model includes 154 amino acid residues and one inhibitor molecule. The crystallographic R-factor is 16.7%. | nih.gov |

| Lumazine Protein (LumP) from Photobacterium kishitanii | 6,7-Dimethyl-8-(1′-d-ribityl)lumazine (DMRL) | 2.00 | - | The DMRL molecule is located in a cavity within the N-terminal domain. The structure is isomorphous with other determined LumP complexes. | nih.gov |

| Lumazine Protein (LumP) from Photobacterium kishitanii | Riboflavin (RBF) | 1.42 | - | Provides a high-resolution view of a lumazine analogue bound to the protein, showing detailed interactions. | nih.gov |

| Lumazine Synthase from Brucella abortus | - | 2.7 | - | The enzyme is pentameric in its crystalline form, differing from the icosahedral capsid of the B. subtilis enzyme. The final R-value is 0.18. | rcsb.org |

Theoretical and Computational Chemistry Investigations of 2 Aminopteridine 4,7 1h,6h Dione

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Aminopteridine-4,7(1H,6H)-dione. DFT methods are used to calculate the optimized molecular geometry and various electronic properties that govern the molecule's behavior. ijcce.ac.irresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic compounds, the HOMO is often located on electron-rich portions of the molecule, while the LUMO resides on electron-deficient areas, indicating a susceptibility to charge transfer. nih.gov

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of the molecule, which can be compared with experimental data to validate the computational model. ijcce.ac.ir These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of light.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular bonding and orbital interactions. | Reveals charge delocalization and hyperconjugative interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or potential binding partners. nih.govfu-berlin.de

These simulations model the movements of atoms over time by solving Newton's equations of motion. By analyzing the trajectories generated from MD simulations, researchers can identify the preferred conformations of the molecule in solution. mdpi.com This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and interaction with other molecules.

MD simulations are also used to study intermolecular interactions, such as hydrogen bonding and stacking interactions. For example, simulations of similar molecules, like 2-aminopurine-labeled dinucleoside monophosphates, have been used to investigate the kinetics of base stacking. nih.gov This type of analysis can reveal the stability of different stacked and unstacked states and the rates of transition between them. nih.gov Understanding these non-covalent interactions is fundamental to predicting how this compound might bind to a biological target.

Predictive Modeling of Reaction Pathways and Energetic Landscapes

Computational chemistry allows for the predictive modeling of reaction pathways and the associated energetic landscapes for molecules like this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies for various potential reactions. This information is vital for understanding the molecule's reactivity and degradation pathways.

For instance, theoretical studies on the synthesis of related heterocyclic compounds often involve calculating the reaction mechanisms to understand how different starting materials combine to form the final product. nih.govmdpi.com These calculations can help optimize reaction conditions by identifying the most energetically favorable pathway. While specific studies on the reaction pathways of this compound were not found in the search results, the methodologies are well-established for similar molecular systems.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, QSAR studies can be employed to predict its interaction with various biological targets based on its physicochemical properties.

In a typical QSAR study, a set of molecules with known activities is used to build a model. nih.gov The chemical structures are described by a set of numerical values known as molecular descriptors, which can be calculated from the molecular structure. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then used to create an equation that relates these descriptors to the observed activity. nih.gov

While specific QSAR models for this compound were not prominently featured in the search results, the principles of QSAR are widely applied to similar heterocyclic compounds to guide the design of new molecules with desired activities. nih.gov

Molecular Docking Studies Focused on Ligand-Target Binding Mechanisms (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net For this compound, molecular docking studies can be used to investigate its potential binding to various non-clinical targets, providing insights into its possible mechanisms of action at a molecular level. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the target protein and calculating a "docking score" that estimates the binding affinity. nih.gov The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For example, docking studies on similar pyrimidine (B1678525) derivatives have been used to investigate their binding to enzymes involved in cell proliferation. nih.gov These studies can reveal key amino acid residues in the binding site that are crucial for the interaction. nih.gov Such information is invaluable for understanding the molecular basis of the ligand's activity and for the rational design of more potent and selective molecules. Docking studies on 1H-purine-2,6-dione derivatives have also been used to identify potential inhibitors of viral proteases.

Molecular Mechanisms of Biological Interactions and Biochemical Pathway Modulation

Mechanistic Elucidation of Enzyme-Ligand Interactions Involving 2-Aminopteridine-4,7(1H,6H)-dione Derivatives

Derivatives of this compound are recognized for their interactions with various enzymes, a characteristic largely defined by the pteridine (B1203161) core structure. The nature of these interactions is often elucidated through structural biology and computational modeling, providing insights into inhibition mechanisms and substrate mimicry.

Monocarboxylate Transporters (MCTs) are crucial for cellular metabolism, facilitating the transport of molecules like lactate (B86563) and pyruvate (B1213749) across the cell membrane. MCT1, in particular, is an ATP-independent transporter with a high affinity for lactate. Its inhibition typically leads to a disruption of lactate transport, resulting in intracellular acidification. While a variety of compounds, such as α-cyano-4-hydroxycinnamic acid derivatives, have been developed as potent MCT1 inhibitors, specific mechanistic studies detailing the direct inhibition of MCT1 by this compound are not extensively documented in current research literature. The general mechanism of MCT1 inhibition involves blocking the transporter's channel, which comprises 12 transmembrane segments, thereby preventing the extrusion or uptake of monocarboxylates.

Pteridine reductase (PTR1) is a key enzyme in the folate and pterin (B48896) salvage pathway of certain organisms, such as trypanosomatid parasites. It catalyzes the NADPH-dependent, two-step reduction of oxidized pterins to their biologically active tetrahydro forms. The interaction of pteridine derivatives with PTR1 is well-characterized and serves as a model for understanding how compounds like this compound might bind.

Crystal structures of PTR1 complexed with substrates (e.g., 7,8-dihydrobiopterin) and inhibitors (e.g., methotrexate) reveal that the pteridine ring is a critical recognition motif. The binding is stabilized by an extensive network of hydrogen bonds with the cofactor NADP(H) and key amino acid residues in the active site. PTR1 employs two distinct reductive steps: the first follows a generic short-chain reductase (SDR) mechanism, while the second is mechanistically similar to the reduction carried out by dihydrofolate reductase (DHFR). The orientation of the bound pteridine derivative within the active site is crucial for the specific reduction step being catalyzed.

| Ligand Type | Key Interaction Features | Interacting Components | Reference |

|---|---|---|---|

| Substrate (e.g., Dihydrobiopterin) | Extensive hydrogen bonding network; specific orientation for two-step reduction. | NADP(H), Active site residues | |

| Inhibitor (e.g., Methotrexate) | Extensive hydrogen bonding network; different pteridine orientation compared to substrate. | NADP(H), Active site residues |

Nucleic Acid Binding and Intercalation Mechanisms at the Molecular Level

The interaction of small molecules with nucleic acids is a critical area of study. Pyrimidine (B1678525) and pteridine derivatives have been investigated for their potential to bind to DNA and RNA. The primary mechanisms for such interactions include electrostatic binding, groove binding, and intercalation.

Classical intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can significantly alter the DNA's configuration. This change is often detectable through methods like circular dichroism (CD) spectroscopy, where intercalation can cause marked changes in the intensity and position of DNA's characteristic spectral peaks. While various pyrimidine derivatives have been shown to interact with DNA, specific studies detailing the nucleic acid binding or intercalation mechanisms of this compound are not prominently featured in available scientific literature.

Investigation of Redox Active Properties and Antioxidant Mechanisms

The redox properties of a molecule dictate its ability to participate in electron transfer reactions, which is the basis for antioxidant activity. Many heterocyclic compounds, including those with nitrogen-containing rings, can exhibit redox activity. They may act as antioxidants by scavenging free radicals or by modulating cellular redox systems. However, detailed investigations into the specific redox-active properties and antioxidant mechanisms of this compound are not extensively described in the reviewed literature.

Protein-Ligand Interaction Analyses (Excluding Therapeutic Efficacy)

The analysis of protein-ligand interactions provides fundamental insights into biological function. Modern techniques such as mass spectrometry (MS) and computational molecular docking are invaluable for this purpose.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a protein upon ligand binding by measuring changes in the solvent accessibility of backbone amide protons. This method has been used to study the interaction of various ligands with their protein targets, defining the specific regions of the protein involved in the binding event.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. Studies on related pyrimidine derivatives have used docking to identify key interactions, such as the formation of stable hydrogen bonds with amino acid residues, and to calculate binding energy and inhibition constants, which suggest the stability of the protein-ligand complex. For instance, docking studies of a novel pyrimidine molecule with an antibacterial protein target revealed a low binding energy of -7.97 kcal/mol and the formation of four conventional hydrogen bonds, indicating a high-affinity and stable interaction.

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Binding Energy (B.E.) | -7.97 kcal/mol | Indicates a strong and spontaneous binding interaction. | |

| Inhibition Constant (Ki) | 1.43 µM | Represents high affinity of the ligand for the protein. | |

| Hydrogen Bonds | 4 | Contribute to the stability of the ligand-protein complex. |

Emerging Applications in Chemical Science and Advanced Materials Research

Role of 2-Aminopteridine-4,7(1H,6H)-dione in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an ideal candidate for applications in supramolecular chemistry. This field focuses on the study of non-covalent interactions to construct large, well-ordered structures from smaller molecular components. nih.gov The ability of molecules to self-assemble into larger architectures is a key principle in creating new materials with unique properties. nih.gov

The pteridine (B1203161) core of this compound allows for specific and directional hydrogen bonding interactions. These interactions, similar to those seen in DNA base pairing, can drive the formation of complex supramolecular structures such as gels, liquid crystals, and other organized assemblies. nih.gov The self-assembly process is often influenced by factors such as solvent, temperature, and the presence of other molecules, allowing for a degree of control over the final structure and its properties.

Researchers are exploring how to modify the this compound scaffold to fine-tune these self-assembly processes. By adding different functional groups to the core structure, it is possible to influence the geometry and stability of the resulting supramolecular assemblies, opening up possibilities for the design of "smart" materials that can respond to external stimuli.

Development as Chemical Probes for Elucidating Biochemical Systems

The inherent fluorescence of many pteridine derivatives, combined with their ability to interact with biological molecules, has led to the development of this compound-based chemical probes. These probes are valuable tools for studying complex biochemical systems.

By attaching a fluorescent pteridine derivative to a molecule of interest, researchers can track its location and interactions within a cell or organism. This allows for the visualization of biological processes in real-time, providing insights into disease mechanisms and the effects of potential drugs. The sensitivity of the fluorescence to the local environment can also provide information about factors such as pH, polarity, and the presence of specific ions.

Applications in Advanced Chemical Sensing and Detection Methodologies

The principles that make this compound derivatives useful as biochemical probes also apply to their use in chemical sensors. The binding of a target analyte to a pteridine-based receptor can induce a measurable change in its photophysical properties, such as a shift in fluorescence color or intensity.

This "turn-on" or "turn-off" fluorescence response can be used to create highly sensitive and selective sensors for a variety of analytes, including metal ions, anions, and small organic molecules. The design of these sensors often involves incorporating the pteridine unit into a larger molecular framework that is specifically tailored to bind the target of interest. The versatility of the pteridine scaffold allows for the development of a wide range of sensors for environmental monitoring, industrial process control, and medical diagnostics.

Integration into Optoelectronic Materials and Devices

The photophysical properties of this compound and its derivatives have also attracted interest for their potential applications in optoelectronic materials and devices. The ability of these compounds to absorb and emit light, coupled with their potential for self-assembly into ordered structures, makes them promising candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic components.

In the context of OLEDs, pteridine derivatives could serve as emissive materials, contributing to the generation of light. In solar cells, they could function as light-harvesting components, absorbing photons and transferring the energy to other parts of the device. The ability to tune the electronic properties of the pteridine core through chemical modification is a key advantage in optimizing these materials for specific applications.

Contributions to Heterocyclic Scaffold Design in Non-Clinical Scientific Domains

Beyond its direct applications, this compound serves as a valuable scaffold for the design and synthesis of novel heterocyclic compounds in various non-clinical scientific domains. nih.gov The pteridine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Advancements in 2-Aminopteridine-4,7(1H,6H)-dione Research

Research into this compound and its derivatives has yielded significant advancements, particularly in the realm of medicinal chemistry. The pteridine (B1203161) scaffold is recognized as a "privileged structure," indicating its ability to bind to a wide range of biological targets. orientjchem.org This has led to the exploration of pteridine-diones in various therapeutic areas.

A notable area of progress is the development of substituted pteridine-diones as inhibitors of monocarboxylate transporter 1 (MCT1), a target for cancer therapy. nih.gov Researchers have successfully synthesized novel derivatives and confirmed their activity in inhibiting lactate (B86563) transport, a crucial process for the survival of some cancer cells. nih.gov Furthermore, pteridine-7(8H)-dione derivatives have been optimized as potent suppressors of both wild-type and mutant epidermal growth factor receptors (EGFR), which are key drivers in many cancers. nih.gov These findings underscore the potential of the this compound core in developing targeted cancer treatments. nih.gov

Beyond oncology, the fundamental pteridine structure, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, has been a subject of interest for its diverse pharmacological properties. orientjchem.orgwikipedia.org The versatility of the pteridine nucleus allows for the creation of a wide array of derivatives with potential applications against various human pathologies. orientjchem.orgnih.gov

Identification of Remaining Scientific Challenges and Underexplored Chemical Space

Despite the progress, significant scientific challenges remain. A primary hurdle is the vastness of the "small molecule universe," estimated to contain over 10^60 synthetically feasible organic molecules under 500 Daltons. researchgate.net Systematically exploring this immense chemical space to identify novel pteridine-dione structures with desired properties is a formidable task. researchgate.net Current virtual screening methods, while helpful, are still being refined to better predict drug-likeness and synthetic accessibility. researchgate.net

The exploration of the natural chemical space of pteridines, particularly in bacteria, is another underexplored frontier. While terpenoids are a large family of natural products, bacterial sources of these and other complex molecules like pteridines are relatively untapped. chemrxiv.org Genome mining has revealed the widespread prevalence of enzymes in bacteria that could potentially synthesize novel pteridine-like structures, suggesting a rich, unexplored biological source for new chemical entities. chemrxiv.org

Furthermore, while much research has focused on the anticancer potential of pteridine-diones, their application in other disease areas remains less investigated. orientjchem.orgnih.gov The full spectrum of their biological activities and potential as probes for cellular processes is an area ripe for further investigation. For instance, a related compound, 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione, has been identified as a potential biomarker for hypochlorite (B82951) production related to oxidative stress, highlighting the diagnostic potential of such heterocyclic systems. nih.gov

Prospective Methodological Developments for Pteridine-Dione Research

Future research in pteridine-diones will likely be driven by advancements in synthetic methodologies and computational tools. The development of efficient, one-pot, multi-component reactions presents a promising avenue for the rapid synthesis of diverse libraries of N-amino pyridine-2,6-dione derivatives, a related class of compounds. researchgate.net Such methods, which often result in high yields and can be monitored effectively by techniques like TLC, can accelerate the discovery of new pteridine-dione analogues. researchgate.net

Computational approaches are also poised to play a more significant role. The development of algorithms like the "Algorithm for Chemical Space Exploration with Stochastic Search (ACSESS)" offers a way to systematically explore uncharted regions of the small molecule universe. researchgate.net This could lead to the in silico design of novel pteridine-dione libraries with a high degree of diversity and drug-likeness, which can then be prioritized for synthesis. researchgate.net

Moreover, advancements in spectroscopic techniques, such as 1D and 2D NMR, and their integration with computational methods for structural elucidation, will be crucial for characterizing novel and complex pteridine derivatives. chemrxiv.org These techniques are essential for confirming the structures of newly synthesized compounds and for understanding their conformational properties, which are critical for their biological activity.

Interdisciplinary Opportunities and Future Impact in Fundamental Chemical Sciences

The study of this compound and its analogues offers numerous interdisciplinary opportunities that could have a significant impact on the fundamental chemical sciences. The intersection of organic synthesis, computational chemistry, and chemical biology is particularly fertile ground. The design and synthesis of novel pteridine-diones as chemical probes can help to elucidate complex biological pathways and identify new therapeutic targets.

The exploration of the "chemical multiverse," the concept of representing molecules in various descriptor spaces, can provide deeper insights into structure-activity relationships. researchgate.net By analyzing pteridine-diones through different chemical lenses, researchers can better understand the features that govern their biological interactions.

Furthermore, the study of pteridines in the context of natural product biosynthesis, particularly in microorganisms, connects synthetic chemistry with molecular biology and genetics. chemrxiv.org Uncovering the enzymatic machinery responsible for producing these compounds in nature could inspire novel biocatalytic approaches for their synthesis.

Ultimately, continued research into this compound and the broader class of pteridines will not only contribute to the development of new therapeutic agents but also enrich our fundamental understanding of chemical space, molecular recognition, and the chemistry of life itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.